molecular formula C18H17NO7 B1281896 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid CAS No. 88282-10-4

3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid

Cat. No.: B1281896
CAS No.: 88282-10-4
M. Wt: 359.3 g/mol
InChI Key: PHFXRWNRHDASFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid is a complex organic compound featuring a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid typically involves multiple steps. One common approach is the Pd-catalyzed arylation to set the benzo[d][1,3]dioxole framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity . Another method involves the direct synthesis from salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, distinguishing it from simpler analogues.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c20-16(12-6-7-13-14(8-12)26-10-25-13)15(17(21)22)19-18(23)24-9-11-4-2-1-3-5-11/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFXRWNRHDASFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535082
Record name 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88282-10-4
Record name 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.